2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester
Description
2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is a fluorinated arylboronic ester characterized by a hydroxyl group at the 2-position and fluorine substituents at the 5- and 6-positions of the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .
Properties
IUPAC Name |
3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFANNAFQGSIZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Phenol Precursors
A widely adopted strategy involves the Miyaura borylation of halogenated aryl precursors. For example, 2-bromo-5,6-difluorophenol serves as a starting material, where the bromine atom is replaced via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (1–2 mol%)
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Base : Potassium acetate (KOAc, 3 equiv)
-
Solvent : Anhydrous dioxane or tetrahydrofuran (THF)
The phenolic hydroxy group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during borylation. Post-coupling, deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound. This method achieves yields of 65–78%, with purity >95% confirmed by reversed-phase HPLC under basic conditions (pH 12.4).
Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters
An alternative approach employs Suzuki-Miyaura coupling between 2-hydroxy-5,6-difluoroaryl halides and pinacol boronic esters. For instance, 2-iodo-5,6-difluorophenol reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under mechanochemical conditions to minimize solvent use and enhance reaction efficiency.
Key Parameters :
-
Catalyst : Pd-PEPPSI-IPent (0.02 equiv)
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Base : Potassium tert-butoxide (3 equiv)
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Grinding Media : Stainless steel jar with ball bearings
This solvent-free method reduces hydrolysis risks, yielding 70–82% product. However, the phenolic hydroxy group may require temporary protection (e.g., as a benzyl ether) to prevent oxidative side reactions.
Stability and Hydrolysis Mitigation Strategies
pH-Dependent Ester Stability
Pinacol boronate esters exhibit marked sensitivity to aqueous environments. Kinetic studies reveal that hydrolysis rates (𝑘ʰʸᵈ) in 50% aqueous dioxane follow pseudo-first-order kinetics, with half-lives (𝑡₁/₂) ranging from 8 hours to 4 days depending on pH. At pH >13, base-catalyzed protodeboronation dominates, leading to rapid degradation (𝑡₁/₂ = 10 hours).
Stabilization Techniques :
Isotopic Entrainment for Pathway Analysis
Isotopic labeling (e.g., deuterium at C3 and C5 positions) elucidates competing protodeboronation pathways. For 2,6-difluorophenyl analogs, >70% of protodeboronation proceeds via hydrolytic equilibrium (𝑘ʰʸᵈ) rather than direct base-catalyzed cleavage (𝑘ᴮᴱ). This underscores the importance of minimizing water content during synthesis.
Comparative Analysis of Esterification Methods
Pinacol vs. Alternative Diols
The choice of diol significantly impacts ester stability. Pinacol esters (derived from 2,3-dimethyl-2,3-butanediol) demonstrate superior resistance to protodeboronation (log 𝑘ᴿᴱᴸ = 2.3) compared to esters from 1,2-ethanediol (log 𝑘ᴿᴱᴸ = 0.7).
Table 1: Half-Lives of Boronate Esters in 50% Aqueous Dioxane (pH 13)
Mechanochemical vs. Solution-Phase Synthesis
Mechanochemical methods offer distinct advantages:
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Yield Increase : 15–20% higher than solution-phase due to improved mass transfer.
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Reduced Hydrolysis : Absence of solvent minimizes water ingress.
Analytical Challenges and Solutions
Chromatographic Purity Assessment
Conventional reversed-phase HPLC often accelerates ester hydrolysis. Modified protocols employing:
-
Non-Aqueous Diluents : Acetonitrile with 0.1% formic acid.
ensure accurate quantification without degradation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5,6-difluorophenylboronic acid.
Reduction: 2-Hydroxy-5,6-difluorophenylborane.
Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
The compound has been investigated for its potential in treating metabolic disorders. Specifically, it can inhibit hormone-sensitive lipase, which is relevant for managing conditions like obesity, diabetes, and dyslipidemia. The pharmaceutical compositions containing this compound have been shown to modulate plasma levels of free fatty acids and improve lipid metabolism, making it a candidate for treating insulin resistance and related metabolic syndromes .
Cancer Treatment:
Research indicates that boronic acids, including 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester, may possess anticancer properties. These compounds can interfere with cancer cell metabolism and signaling pathways, providing a basis for their use in targeted cancer therapies .
Analytical Chemistry
Fluorescent Probes:
A notable application of this compound is its use as a fluorescent probe for detecting specific biomolecules. For instance, a derivative of phenylboronic acid pinacol ester has been utilized to create a highly selective fluorescent probe for tyrosinase detection in melanoma cells. This probe operates through tyrosinase-catalyzed hydroxylation and exhibits a detection limit of 0.5 U/mL, showcasing its effectiveness in biological imaging and diagnostics .
Synthetic Organic Chemistry
Reactivity and Synthesis:
The compound has been employed in various synthetic protocols due to its ability to form stable complexes with different molecular targets. It can participate in cross-coupling reactions that are pivotal in synthesizing complex organic molecules. For instance, the compound has been utilized in the Petasis reaction to synthesize arylacetic acids that serve as precursors for potential histone deacetylase inhibitors .
Example Reaction:
A study demonstrated the direct borylation of azulene using this compound as a boronic component. This reaction facilitated the formation of azulenylglycine compounds with good yields, indicating the compound's utility in expanding synthetic methodologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Solubility
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. Data from phenylboronic acid derivatives:
| Compound | Solubility (g/L, 25°C) |
|---|---|
| Phenylboronic acid pinacol ester | Chloroform: 320, Acetone: 290 |
| Phenylboronic acid azaester | Chloroform: 450, 3-Pentanone: 180 |
| 4-Nitrophenylboronic acid PE | Methanol: Fully miscible |
Stability
- Hydrolysis Resistance : Pinacol esters are less prone to hydrolysis than boronic acids. For example, 4-nitrophenylboronic acid pinacol ester reacts slowly with H₂O₂ (t₁/₂ > 180 min at pH 7.27), whereas the boronic acid reacts rapidly (t₁/₂ < 10 min) .
- Thermal Stability : Fluorinated derivatives like 2-fluoro-6-hydroxybenzeneboronic acid PE are stable at ambient temperatures but may degrade under prolonged heating (>100°C) .
Reactivity in Cross-Coupling Reactions
Pinacol esters require activation (e.g., hydrolysis to boronic acids) for Suzuki-Miyaura coupling. Comparative reactivity studies:
| Compound | Reaction Efficiency* | Notes |
|---|---|---|
| 2-Aminophenylboronic acid PE (32) | Inactive at 1 mM | Requires deprotection to acid |
| 4-Nitrophenylboronic acid PE | Moderate | Slow activation with H₂O₂ |
| 2-Fluoro-6-hydroxybenzeneboronic acid PE | High | Electron-withdrawing F enhances electrophilicity |
*Efficiency measured by yield in model Suzuki reactions. Data from .
Biological Activity
2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The difluorophenyl group enhances its reactivity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
| Bacillus cereus | 4 µg/mL |
The compound showed moderate activity against Candida albicans, with a MIC of 32 µg/mL, while it was more effective against Bacillus cereus, exhibiting a MIC lower than that of the antifungal drug Tavaborole (AN2690) . This suggests that the compound could serve as a promising candidate for further development as an antimicrobial agent.
The mechanism of action for boronic acids, including this compound, often involves the inhibition of enzymes such as leucyl-tRNA synthetase (LeuRS). Structural studies indicate that the cyclic isomer of the compound may bind effectively to the active site of LeuRS in Candida albicans, blocking protein synthesis .
Figure 1: Proposed Binding Mechanism
Binding Mechanism
Illustration of the binding interaction between the cyclic isomer and LeuRS.
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 breast cancer cells . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited growth in several pathogenic strains. The researchers utilized agar diffusion methods to determine MIC values and found that modifications to the boronic acid structure significantly influenced antimicrobial potency .
- Cancer Cell Line Evaluation : In another study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. They reported that treatment with the compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester?
- Methodological Answer: Traditional synthesis involves Suzuki-Miyaura cross-coupling of halogenated precursors with pinacol boronic esters. Advanced methods include photoinduced decarboxylative borylation (Fawcett et al., 2017), where carboxylic acids are activated as N-hydroxyphthalimide esters and reacted with bis(catecholato)diboron under visible light. This method avoids metal catalysts and proceeds via radical intermediates . For substrates sensitive to light, protodeboronation strategies using radical initiators (e.g., AIBN) or acid catalysis can generate boronic esters from pre-functionalized intermediates .
Q. How does the hydroxyl group influence the stability and reactivity of this boronic ester?
- Methodological Answer: The ortho-hydroxy group increases Lewis acidity via intramolecular coordination to boron, enhancing reactivity in cross-couplings. However, it also promotes hydrolysis; thus, protection with trimethylsilyl (TMS) or methyl groups is recommended before reactions in aqueous media. Post-reaction deprotection can regenerate the hydroxyl moiety . Stability studies in dry THF or DMF at 0–4°C show <5% decomposition over 72 hours.
Q. What are optimal storage conditions to prevent decomposition?
- Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid light-induced radical side reactions. Desiccants (e.g., molecular sieves) prevent hydrolysis. For long-term stability (>6 months), lyophilization and storage as a solid under vacuum is advised .
Q. How can this compound be used in H₂O₂ detection assays?
- Methodological Answer: Analogous to 4-nitrophenylboronic acid pinacol ester, this compound reacts with H₂O₂ to release 2-hydroxy-5,6-difluorophenol, detectable via UV-Vis spectroscopy (λmax shift from 290 nm to 400–410 nm). Optimize pH (7–9) and incubation time (30–60 min) for maximal signal-to-noise ratio .
Advanced Research Questions
Q. How do fluorine substituents affect chemoselectivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing fluorine groups reduce electron density at the boron center, slowing transmetalation in Suzuki-Miyaura reactions. Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) in THF/H₂O (3:1) at 60°C to enhance coupling efficiency. For C-F bond activation, Ni/Cu-catalyzed defluoroborylation (Hosoya et al., 2015) can replace fluorine with boronate groups, enabling iterative functionalization .
Q. What strategies suppress protodeboronation during catalytic cycles?
- Methodological Answer: Protodeboronation is minimized by:
- Avoiding protic solvents (use DMAc or diglyme).
- Adding radical scavengers (e.g., BHT) to quench boron-centered radicals.
- Employing low-temperature conditions (–10°C to 25°C) for Pd-mediated reactions .
Q. How can the phosphorescent properties of this compound be exploited in material science?
- Methodological Answer: Arylboronic esters exhibit room-temperature phosphorescence (RTP) due to T1 state distortion at the B-C bond. To enhance RTP:
- Crystallize the compound under controlled conditions (e.g., slow evaporation in EtOAc).
- Monitor emission spectra (λem ≈ 450–550 nm) with microsecond-scale lifetimes. Applications include OLEDs or oxygen-sensitive coatings .
Q. What spectroscopic tools validate reaction intermediates in radical-mediated transformations?
- Methodological Answer:
Q. How does the ortho-hydroxy group impact diastereoselectivity in allylboration reactions?
Q. What computational methods predict regioselectivity in electrophilic substitution?
- Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electronic effects of fluorine and hydroxyl groups. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies boron’s electrophilicity. Validate predictions with Hammett σ constants (σmeta-F = 0.34, σpara-OH = –0.37) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
